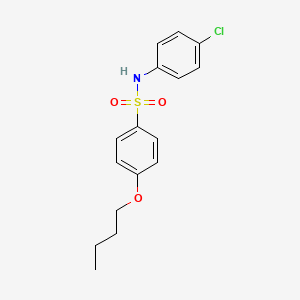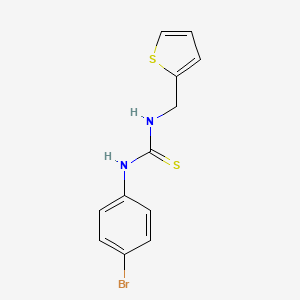![molecular formula C20H18N2O3 B5150730 3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline, commonly known as DMBC, is a synthetic compound that belongs to the class of benzo[c]cinnoline derivatives. DMBC has attracted the attention of researchers due to its potential therapeutic properties and its ability to target specific biological pathways. In
作用机制
The mechanism of action of DMBC involves its ability to target specific biological pathways. DMBC has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. DMBC also inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways. By targeting these specific pathways, DMBC can induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
DMBC has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and cell cycle arrest. DMBC has also been found to have anti-inflammatory and anti-angiogenic activities. Moreover, DMBC has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of using DMBC in lab experiments is its ability to selectively target cancer cells. DMBC has been shown to have a cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. However, the synthesis of DMBC is challenging, and the yield is generally low. Moreover, DMBC has poor solubility in water, making it difficult to administer in vivo.
未来方向
There are several future directions for DMBC research. One of the areas of research is to improve the synthesis method of DMBC to increase the yield and purity of the compound. Another area of research is to investigate the potential of DMBC as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders. Moreover, the development of new analogs of DMBC with improved solubility and bioavailability is an area of active research.
Conclusion:
In conclusion, DMBC is a synthetic compound with potential therapeutic properties. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBC has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMBC has a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. However, the synthesis of DMBC is challenging, and the yield is generally low. Further research is needed to improve the synthesis method and investigate the potential of DMBC as a therapeutic agent for other diseases.
合成方法
The synthesis of DMBC involves a series of chemical reactions that requires the use of specialized equipment and reagents. The most common method for synthesizing DMBC involves the condensation of 3,4-dimethoxybenzaldehyde and 2,3-dimethoxyaniline in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure DMBC. The yield of DMBC synthesis is generally low, and the process requires multiple steps, making it a challenging task.
科学研究应用
DMBC has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBC has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMBC has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-8-methoxy-2,3-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-23-16-10-8-14-19-13(16)5-4-6-15(19)21-22-20(14)12-7-9-17(24-2)18(11-12)25-3/h4-11,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGJDSHXSUFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=NN3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)

![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)

![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)

![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![1-[2-(allyloxy)benzyl]piperidine](/img/structure/B5150732.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)